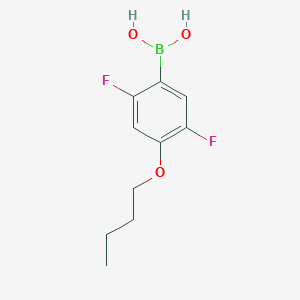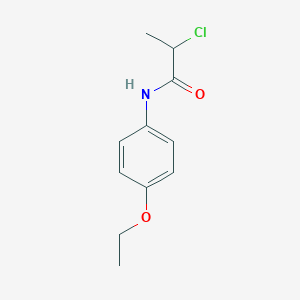
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide, also known as BDF-525, is a chemical compound that has attracted significant attention in recent years due to its potential applications in scientific research. BDF-525 is a selective antagonist of the P2X3 receptor, which is a ligand-gated ion channel that plays a critical role in pain signaling. In
Aplicaciones Científicas De Investigación
Neuropharmacology Applications
Research on compounds with similar structural characteristics to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide has shown potential applications in neuropharmacology. For instance, studies on orexin receptor antagonists, which are structurally related, have highlighted their role in modulating feeding, arousal, stress, and drug abuse behaviors. Compounds such as SB-649868 have been evaluated for their efficacy in treating insomnia due to their orexin 1 and 2 receptor antagonism, with pharmacokinetic assessments underlining their potential therapeutic benefits (Renzulli et al., 2011).
Molecular Synthesis and Characterization
The synthesis and characterization of fluorine-substituted compounds, including those with benzamide moieties, have been extensively studied for their potential applications in various domains, including as ligands in asymmetric catalysis and as intermediates in organic synthesis. For example, compounds with fluorobenzamide structures have been synthesized and evaluated for their antimicrobial properties, indicating the versatility of such compounds in medicinal chemistry (Desai et al., 2013).
Antimicrobial and Antipathogenic Applications
Several studies have focused on the synthesis of fluorinated benzamides and their derivatives for antimicrobial applications. These compounds have been tested against a range of bacterial and fungal strains, showing significant activity in some cases. The presence of fluorine atoms has been found to enhance antimicrobial efficacy, suggesting potential use in developing new antimicrobial agents (Limban et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have shown antitumor activities against various cancer cell lines , suggesting that this compound may also target cancer cells.
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in cancer cell lines . This suggests that N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide may interact with its targets to induce cell death and inhibit cell proliferation.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4/c1-10-2-4-12(7-13(10)18)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIOJVCDKTYNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2937202.png)
![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2937203.png)

![1,3,5-trimethyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-pyrazole](/img/structure/B2937206.png)
![5-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]pyrimidine](/img/structure/B2937207.png)

![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2937215.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/no-structure.png)
![N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine](/img/structure/B2937217.png)
![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2937220.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)